molecular formula C5H6O4 B1601103 Methyl 2-formyl-3-oxopropanoate CAS No. 50427-65-1

Methyl 2-formyl-3-oxopropanoate

Cat. No.: B1601103
CAS No.: 50427-65-1
M. Wt: 130.1 g/mol
InChI Key: RTFMHSWZEMCDIM-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-oxopropanoate: is a chemical compound with the molecular formula C5H6O4 and a molecular weight of 130.099 g/mol . It is a derivative of propanoic acid and contains both aldehyde and ester functional groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the esterification of 2-formyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques. Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in different chemical properties.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and related compounds.

  • Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: Methyl 2-formyl-3-oxopropanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: It may serve as a precursor in the synthesis of pharmaceuticals or as a tool in drug discovery research. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-formyl-3-oxopropanoate exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-electron transfer process, resulting in the formation of carboxylic acids. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-chloro-3-oxopropanoate: Contains a chlorine atom instead of the formyl group.

  • Methyl 2-hydroxy-3-oxopropanoate: Contains a hydroxyl group instead of the formyl group.

Uniqueness: Methyl 2-formyl-3-oxopropanoate is unique due to its combination of aldehyde and ester functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 2-formyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFMHSWZEMCDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496871
Record name Methyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50427-65-1
Record name Methyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl diformylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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